Stereochemical Purity: (S)-Enantiomer vs. Racemates
Unlike many commercially available pyrazole carbothioamide analogs which are sold as racemic mixtures, Fuzopyzazol is specified with the (S)-configuration at the 5-position, as indicated by its systematic name (5S)-3-methyl-5-pentyl-4,5-dihydrofuro[3,2-d]pyrazole-1-carbothioamide . This stereochemical purity eliminates the need for chiral resolution steps in enantioselective studies, directly impacting experimental reproducibility and the interpretation of biological results.
| Evidence Dimension | Stereochemical Specification |
|---|---|
| Target Compound Data | Defined (S)-enantiomer (5S configuration) |
| Comparator Or Baseline | Unspecified or racemic mixtures of similar pyrazole carbothioamides |
| Quantified Difference | Enantiomeric purity not quantified but structure is specified as single enantiomer |
| Conditions | CAS registry and IUPAC name designation |
Why This Matters
Procuring a single, defined enantiomer is critical for obtaining consistent and interpretable data in assays where stereochemistry influences target binding or metabolic fate.
